4-iodo-N-(pyridin-4-ylmethyl)benzamide
Description
4-Iodo-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridinylmethylamine substituent and an iodine atom at the para position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in radioiodination studies, polymer synthesis, and drug development. Its synthesis typically involves coupling 4-iodobenzoic acid with pyridin-4-ylmethanamine under basic conditions, followed by purification via column chromatography or crystallization . The iodine atom enhances its utility as a precursor for radiolabeling, particularly in the development of positron emission tomography (PET) tracers .
Properties
IUPAC Name |
4-iodo-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEXGCDFUNEBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzoyl chloride and pyridin-4-ylmethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The pyridin-4-ylmethyl group can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-N-(pyridin-4-ylmethyl)benzamide.
Scientific Research Applications
4-iodo-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Iodo-N-(pyridin-4-ylmethyl)benzamide with Analogs
Key Observations :
- Iodine vs. Methoxy/CF3 Groups : The iodine atom in this compound facilitates radioiodination, whereas methoxy and trifluoromethyl groups in analogs enhance crystallinity and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
- Pyridinylmethylamine vs. Phenethylamine : The pyridinyl group enables coordination with metal catalysts in polymer synthesis , while phenethylamine derivatives are more lipophilic, favoring blood-brain barrier penetration in neurological drugs .
Key Observations :
- Reduction vs. Direct Coupling: The diamino analog requires a two-step nitro reduction process , whereas iodine-containing derivatives are synthesized via single-step coupling .
- Radioiodination : Chloramine-T and [125I]NaI are critical for radioiodinating benzamide derivatives, with quenching by sodium metabisulfite to prevent over-oxidation .
Crystallographic and Supramolecular Features
Table 3: Crystallographic Data Comparison
Key Observations :
- The dihedral angle between benzene and pyridine rings influences molecular packing. For example, a 74.97° angle in the methoxy-CF3 analog promotes ladder-type networks via water-mediated hydrogen bonds .
- SHELX programs are widely used for refining crystal structures, particularly for high-resolution data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
